molecular formula C16H19NO5 B3136077 alfa-oxo[(Phenylmethoxy) carbonyl]-1-piperidine acetic acid methyl ester CAS No. 409366-76-3

alfa-oxo[(Phenylmethoxy) carbonyl]-1-piperidine acetic acid methyl ester

Cat. No.: B3136077
CAS No.: 409366-76-3
M. Wt: 305.32 g/mol
InChI Key: QYASEGMHWOQZSU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of alfa-oxo[(Phenylmethoxy) carbonyl]-1-piperidine acetic acid methyl ester involves several steps. The synthetic route typically includes the reaction of piperidine with phenylmethoxy carbonyl chloride under controlled conditions to form the intermediate product. This intermediate is then reacted with acetic acid and methanol to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Alfa-oxo[(Phenylmethoxy) carbonyl]-1-piperidine acetic acid methyl ester undergoes various chemical reactions, including:

Scientific Research Applications

Alfa-oxo[(Phenylmethoxy) carbonyl]-1-piperidine acetic acid methyl ester is widely used in scientific research, particularly in the field of proteomics. It is utilized for studying protein interactions, modifications, and functions. Additionally, this compound is used in the development of new pharmaceuticals and in the investigation of biological pathways .

Mechanism of Action

The mechanism of action of alfa-oxo[(Phenylmethoxy) carbonyl]-1-piperidine acetic acid methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of the research .

Properties

IUPAC Name

benzyl 1-(2-methoxy-2-oxoacetyl)piperidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5/c1-21-16(20)14(18)17-10-6-5-9-13(17)15(19)22-11-12-7-3-2-4-8-12/h2-4,7-8,13H,5-6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYASEGMHWOQZSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)N1CCCCC1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431287
Record name benzyl 1-(2-methoxy-2-oxoacetyl)piperidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

409366-76-3
Record name benzyl 1-(2-methoxy-2-oxoacetyl)piperidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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alfa-oxo[(Phenylmethoxy) carbonyl]-1-piperidine acetic acid methyl ester

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